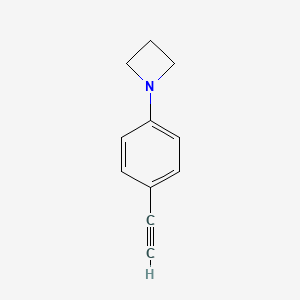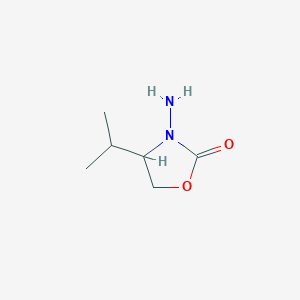
1-(4-Ethynylphenyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethynylphenyl)azetidine is a compound that features a four-membered azetidine ring substituted with a 4-ethynylphenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other four-membered heterocycles. The ethynyl group adds further reactivity, making this compound of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)azetidine can be synthesized through several methods. One common approach involves the [2 + 2] cycloaddition reaction between an imine and an alkyne. This reaction is typically carried out under photochemical conditions, often referred to as the aza Paternò–Büchi reaction . The reaction conditions usually involve UV light irradiation in the presence of a suitable photosensitizer.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale azetidine synthesis involve optimizing the cycloaddition reactions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: 1-(4-Ethynylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The azetidine ring can be reduced to form more stable amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of ethyl-substituted azetidines.
Substitution: Halogenated phenyl azetidines.
科学的研究の応用
1-(4-Ethynylphenyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique mechanical properties.
作用機序
The mechanism by which 1-(4-Ethynylphenyl)azetidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions or covalent bonding with target proteins, influencing cellular pathways.
類似化合物との比較
1-Phenylazetidine: Lacks the ethynyl group, resulting in different reactivity and applications.
1-(4-Bromophenyl)azetidine: Substituted with a bromine atom, leading to distinct chemical behavior.
1-(4-Methylphenyl)azetidine: Contains a methyl group, affecting its steric and electronic properties.
Uniqueness: 1-(4-Ethynylphenyl)azetidine is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound in synthetic chemistry and a promising candidate in medicinal chemistry for the development of new therapeutic agents.
特性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
1-(4-ethynylphenyl)azetidine |
InChI |
InChI=1S/C11H11N/c1-2-10-4-6-11(7-5-10)12-8-3-9-12/h1,4-7H,3,8-9H2 |
InChIキー |
ISGGZDJOQBNBRP-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC=C(C=C1)N2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Imidazole-1-acetamide, 4,5-dichloro-N-[2-[(2-furanylmethyl)thio]ethyl]-](/img/structure/B12067372.png)
![[4-(5-Chloro-2-methylphenyl)phenyl]methanamine](/img/structure/B12067376.png)
![Methyl 1-[(2-methylpropyl)amino]cyclopropane-1-carboxylate](/img/structure/B12067389.png)





![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B12067421.png)



![(S)-2-(Adamantan-1-yl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetonitrile](/img/structure/B12067448.png)
![N-(7-((2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B12067451.png)
